molecular formula C7H8N2O B6282885 2H,3H-furo[3,2-b]pyridin-5-amine CAS No. 95837-11-9

2H,3H-furo[3,2-b]pyridin-5-amine

Cat. No.: B6282885
CAS No.: 95837-11-9
M. Wt: 136.2
InChI Key:
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Description

2H,3H-furo[3,2-b]pyridin-5-amine is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the use of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . Another approach includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2H,3H-furo[3,2-b]pyridin-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2H,3H-furo[3,2-b]pyridin-5-amine exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This suggests that the compound interferes with cell proliferation and survival pathways, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H-furo[3,2-b]pyridin-5-amine stands out due to its specific binding affinities and potential therapeutic applications. Its unique structure allows for versatile modifications, enhancing its pharmacological properties compared to other similar compounds.

Properties

CAS No.

95837-11-9

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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